molecular formula C18H29ClN6O6S B2545692 (2S)-2-(2-aminoethylsulfonylamino)-3-[[4-[2-(1,4,5,6-tetrahydropyrimidin-2-ylamino)ethoxy]benzoyl]amino]propanoic acid;hydrochloride CAS No. 874896-55-6

(2S)-2-(2-aminoethylsulfonylamino)-3-[[4-[2-(1,4,5,6-tetrahydropyrimidin-2-ylamino)ethoxy]benzoyl]amino]propanoic acid;hydrochloride

Cat. No.: B2545692
CAS No.: 874896-55-6
M. Wt: 492.98
InChI Key: HMNDNGLWPPXDMJ-HNNXBMFYSA-N
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Description

(2S)-2-(2-aminoethylsulfonylamino)-3-[[4-[2-(1,4,5,6-tetrahydropyrimidin-2-ylamino)ethoxy]benzoyl]amino]propanoic acid;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an aminoethylsulfonylamino group, a tetrahydropyrimidinylamino group, and a benzoylamino group. The hydrochloride form of this compound enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-aminoethylsulfonylamino)-3-[[4-[2-(1,4,5,6-tetrahydropyrimidin-2-ylamino)ethoxy]benzoyl]amino]propanoic acid;hydrochloride involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The general synthetic route can be outlined as follows:

    Protection of Amino Groups: The amino groups are protected using suitable protecting groups to prevent unwanted reactions during the synthesis.

    Coupling Reactions: The protected aminoethylsulfonylamino group is coupled with the benzoylamino group using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Introduction of Tetrahydropyrimidinylamino Group: The tetrahydropyrimidinylamino group is introduced through a nucleophilic substitution reaction.

    Deprotection: The protecting groups are removed to yield the final compound.

    Hydrochloride Formation: The compound is converted to its hydrochloride form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of automated synthesis equipment, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2-aminoethylsulfonylamino)-3-[[4-[2-(1,4,5,6-tetrahydropyrimidin-2-ylamino)ethoxy]benzoyl]amino]propanoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminoethylsulfonylamino group or the tetrahydropyrimidinylamino group.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield its constituent fragments.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-(2-aminoethylsulfonylamino)-3-[[4-[2-(1,4,5,6-tetrahydropyrimidin-2-ylamino)ethoxy]benzoyl]amino]propanoic acid;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its ability to form stable complexes with these macromolecules makes it a valuable tool for understanding biological processes at the molecular level.

Medicine

In medicine, this compound has potential therapeutic applications. It may be used as a lead compound for the development of new drugs targeting specific molecular pathways involved in diseases such as cancer, inflammation, and infectious diseases.

Industry

In industry, this compound is used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability, solubility, and reactivity, making it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2S)-2-(2-aminoethylsulfonylamino)-3-[[4-[2-(1,4,5,6-tetrahydropyrimidin-2-ylamino)ethoxy]benzoyl]amino]propanoic acid;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular signaling pathways. The compound’s ability to bind to these targets and modulate their activity is key to its effects.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

    Receptors: It may bind to receptors on the cell surface, modulating signaling pathways and cellular responses.

    Proteins: The compound may interact with intracellular proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • **(2S)-2-(2-aminoethylsulfonylamino)-3-[[4-[2-(1,4,5,6-tetrahydropyrimidin-2-ylamino)ethoxy]benzoyl]amino]propanoic acid
  • **(2S)-2-(2-aminoethylsulfonylamino)-3-[[4-[2-(1,4,5,6-tetrahydropyrimidin-2-ylamino)ethoxy]benzoyl]amino]propanoic acid; sodium salt

Uniqueness

The hydrochloride form of (2S)-2-(2-aminoethylsulfonylamino)-3-[[4-[2-(1,4,5,6-tetrahydropyrimidin-2-ylamino)ethoxy]benzoyl]amino]propanoic acid is unique due to its enhanced solubility and stability. This makes it more suitable for various applications compared to its non-hydrochloride counterparts. Additionally, the presence of the tetrahydropyrimidinylamino group provides unique reactivity and binding properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

(2S)-2-(2-aminoethylsulfonylamino)-3-[[4-[2-(1,4,5,6-tetrahydropyrimidin-2-ylamino)ethoxy]benzoyl]amino]propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N6O6S.ClH/c19-6-11-31(28,29)24-15(17(26)27)12-23-16(25)13-2-4-14(5-3-13)30-10-9-22-18-20-7-1-8-21-18;/h2-5,15,24H,1,6-12,19H2,(H,23,25)(H,26,27)(H2,20,21,22);1H/t15-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVSUIHCVVJBHD-RSAXXLAASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=NC1)NCCOC2=CC=C(C=C2)C(=O)NCC(C(=O)O)NS(=O)(=O)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=NC1)NCCOC2=CC=C(C=C2)C(=O)NC[C@@H](C(=O)O)NS(=O)(=O)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN6O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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